![molecular formula C18H16Cl3NO B2541470 (4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 338750-34-8](/img/structure/B2541470.png)
(4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple chlorophenyl groups and a tetrahydropyrrolyl methanone moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural features have been studied, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions and one-pot procedures. For instance, the one-pot synthesis method described for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone uses acetophenone and trimethylacetaldehyde with TosMIC and a mild base, which could potentially be adapted for the synthesis of the compound of interest . The regiospecific synthesis of pyrazole derivatives, as mentioned in another study, highlights the importance of structural determination to confirm the product's identity, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a related compound with a chlorobenzoyloxy moiety was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The presence of chlorophenyl groups in a molecule can lead to interesting reactivity, particularly in the formation of halogen bonds. A study on a triaryl methanone compound with chlorophenyl groups revealed the presence of Type I and Type III halogen interactions, as well as hydrogen bonding and π-π interactions . These types of interactions could also be expected in the compound "(4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone" due to the presence of similar functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, discrepancies in bond lengths, as observed in the ketone and ester groups of a synthesized compound, can affect the molecule's stability and reactivity . Additionally, the solid-state arrangement of molecules, influenced by halogen bonding and other non-covalent interactions, can impact the compound's melting point, solubility, and other physical properties .
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Research has shown that derivatives of (4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone have been studied for their potential anticancer and antimicrobial properties. For instance, Katariya et al. (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, revealing their effectiveness against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021). Similarly, Hafez et al. (2016) synthesized novel pyrazole derivatives with potent antimicrobial and higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure and Vibrational Studies
Sivakumar et al. (2021) conducted a study on the molecular structure, spectroscopic, and antimicrobial activity of a similar compound, demonstrating its potential for overcoming microbe resistance to pharmaceutical drugs (Sivakumar et al., 2021).
Synthesis Techniques and Nanocatalysis
Research has also been conducted on the synthesis techniques involving these compounds. Saeidian et al. (2013) described a convenient one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst (Saeidian, Abdoli, & Salimi, 2013).
Antiinflammatory and Antibacterial Agents
Additionally, Ravula et al. (2016) investigated the synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Herbicidal and Insecticidal Activities
Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, revealing that some of these compounds exhibit favorable herbicidal and insecticidal activities (Wang, Wu, Liu, Li, Song, & Li, 2015).
Chiral Intermediate Production
Ni et al. (2012) focused on producing a chiral intermediate of Betahistine, demonstrating its potential in biotransformation reactions catalyzed by microbial cells (Ni, Zhou, & Sun, 2012).
Direcciones Futuras
The future research directions could involve studying the biological activity of this compound, given the known activities of structurally similar compounds . Additionally, the synthesis pathway could be optimized, and the compound could be structurally modified to enhance its activity or reduce potential toxicity.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(2,4-dichlorophenyl)-1-methylpyrrolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3NO/c1-22-9-15(14-7-6-13(20)8-17(14)21)16(10-22)18(23)11-2-4-12(19)5-3-11/h2-8,15-16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGYPPMIZGQYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

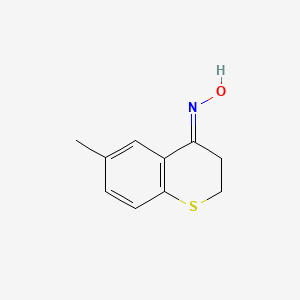
![2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2541392.png)
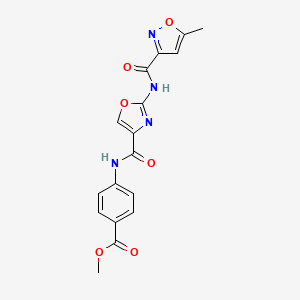
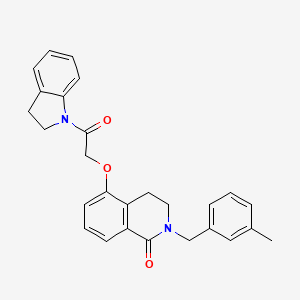
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2541397.png)
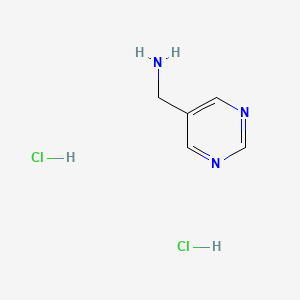
![N-(3,5-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2541400.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2541401.png)
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2541402.png)
![methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2541403.png)

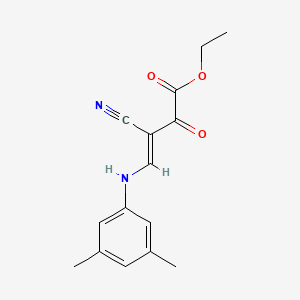
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2541406.png)
![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)